molecular formula C6H15N3O B6179516 dimethyl({3-[methyl(nitroso)amino]propyl})amine CAS No. 2731010-51-6

dimethyl({3-[methyl(nitroso)amino]propyl})amine

Cat. No. B6179516
CAS RN: 2731010-51-6
M. Wt: 145.2
InChI Key:
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Description

Dimethyl({3-[methyl(nitroso)amino]propyl})amine (DMNPA) is an organic compound used in many scientific research applications. It is a versatile compound that can be used in various biochemical and physiological experiments. It is also commonly used in the synthesis of other compounds. In

Scientific Research Applications

Dimethyl({3-[methyl(nitroso)amino]propyl})amine is used in many scientific research applications. It is used in the synthesis of other compounds, such as pharmaceuticals, agrochemicals, and dyes. It is also used in the study of enzyme kinetics, signal transduction, and protein-protein interactions. Additionally, it is used in the study of cell membrane dynamics and the regulation of gene expression.

Mechanism of Action

Dimethyl({3-[methyl(nitroso)amino]propyl})amine is believed to act as a nitroso compound. It is thought to interact with the active site of enzymes, resulting in the inhibition of their activity. It is also believed to interact with the cell membrane, resulting in the modulation of ion channels and the regulation of gene expression.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in metabolic pathways, resulting in the inhibition of cell growth and proliferation. It has also been shown to modulate the activity of ion channels, resulting in the regulation of cell membrane potential and the modulation of signal transduction pathways. Additionally, it has been shown to interact with proteins involved in signal transduction pathways, resulting in the modulation of gene expression.

Advantages and Limitations for Lab Experiments

Dimethyl({3-[methyl(nitroso)amino]propyl})amine has several advantages for use in lab experiments. It is a versatile compound that can be used in a variety of experiments. It is also relatively easy to synthesize and is relatively stable. However, it has several limitations. It is a toxic compound and should be handled with care. Additionally, it is not very soluble in water, making it difficult to use in aqueous solutions.

Future Directions

There are a number of potential future directions for dimethyl({3-[methyl(nitroso)amino]propyl})amine. It could be used in the synthesis of more complex compounds, such as peptides and proteins. It could also be used in the study of metabolic pathways and signal transduction pathways. Additionally, it could be used in the study of cell membrane dynamics and the regulation of gene expression. Finally, it could be used in the development of new drugs and agrochemicals.

Synthesis Methods

Dimethyl({3-[methyl(nitroso)amino]propyl})amine can be synthesized through two different methods. The first method involves the reaction of dimethylamine and methyl nitrosoacetate in an acidic medium, followed by the addition of a base to form the final product. The second method involves the reaction of dimethylamine and nitrosoacetaldehyde in an acidic medium, followed by the addition of a base to form the final product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for dimethyl({3-[methyl(nitroso)amino]propyl})amine involves the reaction of 3-(methylamino)propylamine with nitrous acid to form the nitroso derivative, which is then reacted with dimethylamine to yield the final product.", "Starting Materials": [ "3-(methylamino)propylamine", "Nitrous acid", "Dimethylamine" ], "Reaction": [ "Step 1: 3-(methylamino)propylamine is reacted with nitrous acid to form the nitroso derivative.", "Step 2: The nitroso derivative is then reacted with dimethylamine to yield dimethyl({3-[methyl(nitroso)amino]propyl})amine.", "Overall reaction: 3-(methylamino)propylamine + Nitrous acid + Dimethylamine → dimethyl({3-[methyl(nitroso)amino]propyl})amine" ] }

CAS RN

2731010-51-6

Molecular Formula

C6H15N3O

Molecular Weight

145.2

Purity

95

Origin of Product

United States

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